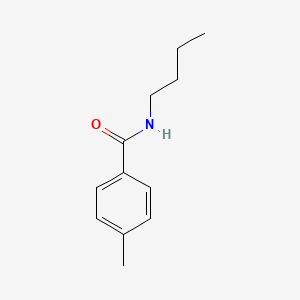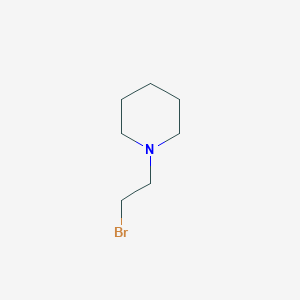
4-Isopropylbenzyl bromide
Descripción general
Descripción
4-Isopropylbenzyl bromide, also known as 1-(bromomethyl)-4-(propan-2-yl)benzene, is an organic compound with the molecular formula C10H13Br. It is a brominated derivative of p-cymene and is characterized by the presence of a bromomethyl group attached to a benzene ring substituted with an isopropyl group. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Isopropylbenzyl bromide can be synthesized through the bromination of 4-isopropylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. It can also participate in other reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the bromomethyl group to a methyl group.
Major Products:
Nucleophilic Substitution: The major products are typically ethers, alcohols, or amines, depending on the nucleophile used.
Oxidation: The major product is 4-isopropylbenzoic acid.
Reduction: The major product is 4-isopropyltoluene.
Aplicaciones Científicas De Investigación
4-Isopropylbenzyl bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-isopropylbenzyl bromide primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles. This reactivity makes it useful in the synthesis of various compounds by introducing the benzyl group into different molecular frameworks .
Comparación Con Compuestos Similares
Benzyl bromide: Similar in structure but lacks the isopropyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
4-Methylbenzyl bromide: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
4-tert-Butylbenzyl bromide: Contains a tert-butyl group, which is bulkier than the isopropyl group, leading to different reactivity and applications.
Uniqueness: 4-Isopropylbenzyl bromide is unique due to the presence of the isopropyl group, which provides a balance between steric hindrance and reactivity. This makes it a versatile intermediate in organic synthesis, allowing for the selective introduction of the benzyl group into various molecular frameworks .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTHBZLABLYGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215931 | |
| Record name | p-Cymene, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65724-11-0, 73789-86-3 | |
| Record name | p-Cymene, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cymene, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1605526.png)



![1,3-Diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1605532.png)


